Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate
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Overview
Description
Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and methoxyphenyl groups in its structure imparts distinct characteristics, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and ammonia, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification through distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly for its fluorinated moiety which can enhance drug stability and bioavailability.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxyphenyl group may contribute to the compound’s overall stability and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(trifluoromethyl)propionate: Similar in structure but lacks the methoxyphenyl group.
Methyl 2-amino-3,3,3-trifluoro-2-methylpropionate: Contains a methyl group instead of the methoxyphenyl group.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Features a hydroxyl group and an additional trifluoromethyl group.
Uniqueness
Methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate stands out due to the presence of both trifluoromethyl and methoxyphenyl groups, which impart unique chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity.
Properties
IUPAC Name |
methyl 2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-17-8-6-4-3-5-7(8)10(15,9(16)18-2)11(12,13)14/h3-6H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAONSOHJKQRGNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)OC)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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